Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core fused with a piperazine moiety. The structure includes:
- Tetrahydroquinazoline backbone: A partially saturated bicyclic system with 4-oxo and 2-thioxo groups, contributing to hydrogen-bonding capabilities .
- Piperazine substituent: A 3-methyl-4-(m-tolyl)piperazine group linked via a propyl chain at position 3 of the tetrahydroquinazoline core. The meta-tolyl group introduces steric and electronic effects distinct from para-substituted analogs .
- Methyl ester: At position 7, enhancing lipophilicity compared to free carboxylic acids.
Properties
Molecular Formula |
C25H30N4O3S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl 3-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H30N4O3S/c1-17-6-4-7-20(14-17)28-13-12-27(16-18(28)2)10-5-11-29-23(30)21-9-8-19(24(31)32-3)15-22(21)26-25(29)33/h4,6-9,14-15,18H,5,10-13,16H2,1-3H3,(H,26,33) |
InChI Key |
IAUBXSVMQLNOBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the thioxo group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The industrial production process also includes rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction can produce more reduced forms of the compound. Substitution reactions can lead to a variety of new compounds with altered chemical properties.
Scientific Research Applications
Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors and enzymes.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Heterocyclic Compounds
Key Observations :
- The target compound’s tetrahydroquinazoline core differs from the imidazopyridine in Compound 1l, which lacks a sulfur atom but includes a nitro group for electronic modulation .
- The thioxo group at C2 may enhance hydrogen-bonding interactions compared to oxo groups, influencing crystallinity and solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- The piperazine moiety in the target compound may enable interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), similar to other piperazine-containing drugs .
- Molecular docking studies on triazolothiadiazoles () suggest that electron-withdrawing groups (e.g., nitro in Compound 1l) enhance antifungal activity by targeting lanosterol demethylase . The target compound’s thioxo group could similarly modulate enzyme binding.
Research Findings and Implications
Hydrogen Bonding and Crystallinity :
- The thioxo group in the target compound may form stronger hydrogen bonds (S···H–N) compared to oxo analogs, influencing crystal packing and stability . Tools like SHELX and ORTEP-3 could elucidate these interactions .
Ring Puckering Effects :
- The tetrahydroquinazoline core’s puckering (quantified via Cremer-Pople parameters ) may differ from imidazopyridines, affecting conformational flexibility and binding pocket compatibility.
Synthetic Challenges :
- The propyl-linked piperazine group requires multi-step synthesis, analogous to pyrazolotriazolopyrimidine derivatives in , where isomerization and regioselectivity are critical .
Biological Activity
Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C25H30N4O2S
Molecular Weight: 446.60 g/mol
CAS Number: 900314-03-6
The compound features a piperazine moiety, which is known for its versatility in medicinal chemistry, particularly for developing psychoactive and anticancer agents.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Topoisomerase II Inhibition : Compounds within this structural class have been documented as potent inhibitors of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Inhibition of Topo II can lead to cell cycle arrest and apoptosis in cancer cells. For example, derivatives have shown IC50 values in the micromolar range against various cancer cell lines such as MCF-7 and HepG2 .
- Cell Cycle Arrest : Research indicates that these compounds can induce G2/M phase cell cycle arrest. This effect is crucial for halting the proliferation of cancer cells, making it a desirable property in anticancer drug development .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Some studies suggest that similar compounds may intercalate into DNA strands, disrupting replication and transcription processes . This intercalation can lead to cytotoxic effects in rapidly dividing cells.
- Apoptosis Induction : The ability to induce apoptosis has been observed in multiple studies. For instance, compounds with similar structures have been shown to activate apoptotic pathways in cancer cell lines, leading to programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring | Enhances binding affinity to target proteins |
| Thioxo Group | Contributes to increased cytotoxicity |
| Alkyl Side Chains | Modulate lipophilicity and cellular uptake |
Study 1: Topoisomerase II Inhibitors
A mini-review highlighted various novel Topo II inhibitors. Among them was a compound structurally related to the target compound, which demonstrated significant cytotoxicity against human cancer cell lines (HepG2 and MCF-7). The study noted that these compounds could effectively induce apoptosis and halt cell cycle progression at the G2/M phase .
Study 2: Antiproliferative Activity
Another investigation into benzofuro derivatives revealed that certain compounds exhibited low cytotoxicity in normal cell lines while maintaining high antiproliferative activity against cancer cells. These findings underscore the potential for selective targeting of malignant cells while sparing healthy tissue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
